molecular formula C15H7F6NO B14776867 3-(Trifluoromethoxy)-3'-(trifluoromethyl)biphenyl-4-carbonitrile

3-(Trifluoromethoxy)-3'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No.: B14776867
M. Wt: 331.21 g/mol
InChI Key: NUCQBFKBWWXDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl-4-carbonitrile is a synthetic organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves multi-step organic reactions. One common approach is the coupling of a trifluoromethoxy-substituted benzene with a trifluoromethyl-substituted benzene under palladium-catalyzed conditions. The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s lipophilicity, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)-4’-methylbiphenyl-4-carbonitrile
  • 3-(Trifluoromethyl)-3’-methoxybiphenyl-4-carbonitrile
  • 3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl-4-carboxylic acid

Uniqueness

3-(Trifluoromethoxy)-3’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly impact its chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H7F6NO

Molecular Weight

331.21 g/mol

IUPAC Name

2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C15H7F6NO/c16-14(17,18)12-3-1-2-9(6-12)10-4-5-11(8-22)13(7-10)23-15(19,20)21/h1-7H

InChI Key

NUCQBFKBWWXDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.